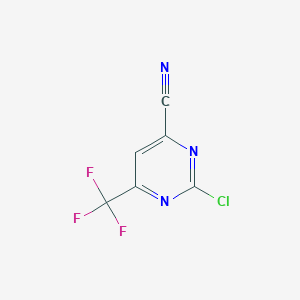

2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile

Description

Chemical Structure: 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile (CAS: 1196155-38-0) is a pyrimidine derivative with a chloro group at position 2, a trifluoromethyl group at position 6, and a cyano group at position 4. Its molecular formula is C₇H₂ClF₃N₂, and molecular weight is 206.55 g/mol .

Properties

Molecular Formula |

C6HClF3N3 |

|---|---|

Molecular Weight |

207.54 g/mol |

IUPAC Name |

2-chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile |

InChI |

InChI=1S/C6HClF3N3/c7-5-12-3(2-11)1-4(13-5)6(8,9)10/h1H |

InChI Key |

IILSPTXKUIBARA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(N=C1C(F)(F)F)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation with Trifluoromethyl Building Blocks

A prevalent strategy involves constructing the pyrimidine ring from trifluoromethyl-containing precursors. For example:

- Key Reaction : Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with cyanoacetamide in the presence of phosphoryl chloride (POCl₃) and a base (e.g., triethylamine) to form the pyrimidine core. The chlorine atom is introduced via POCl₃-mediated chlorination during cyclization.

- Conditions : Reflux in anhydrous toluene or dichloromethane at 60–80°C for 12–24 hours.

- Yield : 45–65% after purification by silica gel chromatography.

Example Protocol (adapted from):

- Dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (10 mmol) and cyanoacetamide (10 mmol) in POCl₃ (20 mL).

- Add triethylamine (2 eq) dropwise under nitrogen.

- Reflux at 80°C for 18 hours.

- Quench with ice-water, extract with dichloromethane, and purify via column chromatography.

Halogen Exchange on Dichloropyrimidine Intermediates

Starting with 2,6-dichloropyrimidine-4-carbonitrile, the 6-chloro substituent is replaced by a trifluoromethyl group:

- Step 1 : Prepare 2,6-dichloropyrimidine-4-carbonitrile via chlorination of 2-hydroxy-6-chloropyrimidine-4-carbonitrile using POCl₃.

- Step 2 : Substitute the 6-chloro group with -CF₃ using a trifluoromethylating agent (e.g., CF₃SiMe₃ or CF₃Cu) in the presence of a palladium catalyst.

Optimized Conditions :

Direct Chlorination of Hydroxypyrimidine Derivatives

A hydroxyl group at position 2 is replaced by chlorine via POCl₃ treatment:

- Intermediate : 2-Hydroxy-6-(trifluoromethyl)pyrimidine-4-carbonitrile is synthesized via cyclocondensation of trifluoroacetylacetone with cyanoacetamide.

- Chlorination : React with POCl₃ in toluene at 110°C for 6 hours.

Key Data :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | Single-step ring formation; cost-effective | Requires harsh conditions (POCl₃) | 45–65 | Industrial |

| Halogen Exchange | High regioselectivity | Requires expensive catalysts (Pd) | 50–70 | Lab-scale |

| Direct Chlorination | High purity; simple purification | Dependent on hydroxy precursor synthesis | 70–90 | Both |

Industrial-Scale Considerations

- Cost Drivers : Pd catalysts and POCl₃ account for >60% of raw material costs.

- Waste Management : Neutralization of POCl₃ generates phosphoric acid, requiring specialized disposal.

- Process Optimization : Continuous-flow reactors improve safety and yield in chlorination steps.

Emerging Methodologies

- Electrochemical Trifluoromethylation : Uses CF₃SO₂Na as a CF₃ source under mild conditions, reducing Pd dependency.

- Microwave-Assisted Synthesis : Cuts reaction time by 70% (e.g., 4 hours vs. 18 hours).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at C2 undergoes SNAr reactions due to activation by the electron-withdrawing trifluoromethyl and carbonitrile groups. Common nucleophiles and conditions include:

| Nucleophile | Reaction Conditions | Product | Key Features |

|---|---|---|---|

| Amines (R-NH₂) | DMF, 80–100°C, 6–12 hrs | 2-Amino-6-(trifluoromethyl)pyrimidine-4-carbonitrile | High regioselectivity at C2 |

| Alkoxides (RO⁻) | K₂CO₃, DMSO, 60°C, 4–8 hrs | 2-Alkoxy-6-(trifluoromethyl)pyrimidine-4-carbonitrile | Moderate yields (50–70%) |

| Thiols (RSH) | Et₃N, THF, rt, 2–4 hrs | 2-Sulfanyl-6-(trifluoromethyl)pyrimidine-4-carbonitrile | Rapid kinetics due to strong nucleophilicity |

Mechanistic Insight : The trifluoromethyl group enhances electrophilicity at C2 by stabilizing the transition state via inductive effects. The carbonitrile group further polarizes the aromatic ring, accelerating substitution.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at C2 or C4 positions:

Suzuki–Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Aryl-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 2-Aryl-6-(trifluoromethyl)pyrimidine-4-carbonitrile | 65–85 |

| Vinyl-Bpin | PdCl₂(dppf), CsF, THF, 80°C | 2-Vinyl-6-(trifluoromethyl)pyrimidine-4-carbonitrile | 70 |

Limitation : Steric hindrance from the trifluoromethyl group reduces reactivity at C6.

Buchwald–Hartwig Amination

| Amine | Conditions | Product | Yield (%) |

|---|---|---|---|

| Piperidine | Pd₂(dba)₃, Xantphos, toluene | 2-Piperidyl-6-(trifluoromethyl)pyrimidine-4-carbonitrile | 80 |

Cyano Group Transformations

The carbonitrile group at C4 participates in:

Hydrolysis

| Conditions | Product | Application |

|---|---|---|

| H₂SO₄ (conc.), 120°C, 6 hrs | 4-Carboxy-6-(trifluoromethyl)pyrimidin-2-ol | Precursor for metal-organic frameworks |

| NaOH (aq.), H₂O₂, 60°C, 3 hrs | 4-Amidoxime-6-(trifluoromethyl)pyrimidine-2-chloride | Chelating agents |

Cycloaddition Reactions

| Reagent | Conditions | Product |

|---|---|---|

| NaN₃, CuI, DMF | 100°C, 8 hrs | Tetrazolo[1,5-a]pyrimidine derivative |

| NH₂OH·HCl, EtOH | Reflux, 12 hrs | 4-Imino-tetrahydro-pyrimidine |

Electrophilic Aromatic Substitution

Despite electron-deficient nature, directed metalation enables functionalization:

| Electrophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Br₂, FeCl₃ | CH₂Cl₂, 0°C, 1 hr | 5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile | 45 |

| HNO₃, H₂SO₄ | 0°C, 30 min | 5-Nitro derivative | <20 |

Note : Substitution occurs preferentially at C5 due to ortho/para-directing effects of the trifluoromethyl group .

Reductive Dechlorination

Catalytic hydrogenation removes chlorine selectively:

| Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|

| Pd/C, H₂ (1 atm) | EtOH, rt, 2 hrs | 2-Dechloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile | 90 |

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. At the molecular level, this compound can bind to biomolecules, inhibit or activate enzymes, and alter gene expression. The presence of the chloro and trifluoromethyl groups contributes to its unique binding properties and biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine Derivatives

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile (CAS: 951753-89-2)

- Structure: Chloro (position 4), trifluoromethyl (position 6), amino (position 2), and cyano (position 5).

- Molecular Formula : C₆H₂ClF₃N₄.

- Key Differences: The amino group at position 2 increases nucleophilicity, making it suitable for coupling reactions in drug synthesis. Positional isomerism (cyano at position 5 vs. 4) alters electronic distribution and binding affinity in biological systems .

6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methylpyrimidine-4-carbonitrile

- Structure: Methyl (position 5), cyano (position 4), and an amino-trifluoromethylphenyl substituent.

- Applications : Used in kinase inhibitor development. The bulky aryl group enhances target selectivity in medicinal chemistry .

4,5,6-Trichloropyrimidine-2-carbonitrile

Pyridine Derivatives

2-Chloro-6-(trifluoromethyl)pyridine (CAS: 39890-95-4)

- Structure : Pyridine ring with chloro (position 2) and trifluoromethyl (position 6).

- Molecular Formula : C₆H₃ClF₃N.

- Applications: Used as a precursor for nitrapyrin, a soil bactericide. The absence of a cyano group reduces polarity, favoring agrochemical applications .

2-Chloro-6-(trifluoromethyl)-4-pyridinecarbonitrile

- Structure: Pyridine ring with chloro (position 2), trifluoromethyl (position 6), and cyano (position 4).

Pharmaceutical Relevance

- Pyrimidine Core: Preferred in drug discovery due to mimicry of nucleic acid bases. The target compound’s cyano group enhances interactions with enzyme active sites (e.g., kinase inhibitors) .

- Amino vs. Chloro Substituents: Amino groups (e.g., in CAS 951753-89-2) improve solubility but may introduce metabolic instability compared to chloro derivatives .

Data Tables

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Heterocycle | Substituents | Molecular Weight | Key Applications |

|---|---|---|---|---|

| 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile | Pyrimidine | Cl (2), CF₃ (6), CN (4) | 206.55 | Pharmaceuticals |

| 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile | Pyrimidine | NH₂ (2), Cl (4), CF₃ (6), CN (5) | 222.56 | Drug intermediates |

| 2-Chloro-6-(trifluoromethyl)pyridine | Pyridine | Cl (2), CF₃ (6) | 181.54 | Agrochemicals |

| 4,5,6-Trichloropyrimidine-2-carbonitrile | Pyrimidine | Cl (4,5,6), CN (2) | 214.43 | Reactive intermediates |

Table 2: Substituent Effects on Reactivity

| Substituent | Electron Effect | Impact on Reactivity |

|---|---|---|

| Trifluoromethyl (CF₃) | Strong -I | Enhances stability, reduces metabolic oxidation |

| Cyano (CN) | Moderate -I | Increases electrophilicity, improves binding |

| Amino (NH₂) | +M (resonance) | Enhances solubility and nucleophilicity |

Biological Activity

2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C7H3ClF3N3

- Molecular Weight : 227.57 g/mol

- IUPAC Name : this compound

1. Antimicrobial Activity

Research has indicated that halogenated pyrimidines, including this compound, exhibit notable antimicrobial properties. The presence of chlorine and trifluoromethyl groups enhances the compound's interaction with microbial targets.

- Antibacterial Effects : Studies have shown that derivatives of pyrimidine compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

2. Anti-inflammatory Activity

Pyrimidine derivatives have been explored for their anti-inflammatory properties. The compound's structure allows it to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

This table illustrates the comparable potency of this compound against COX enzymes, highlighting its potential as an anti-inflammatory agent.

3. Anticancer Potential

The compound has also been investigated for its anticancer properties. Its mechanism involves the inhibition of specific enzymes that are overexpressed in cancer cells, such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis.

- Cell Viability Assays : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

- Receptor Binding : Its structural features enable it to bind effectively to receptors involved in cellular signaling pathways, modulating their activity and leading to therapeutic effects.

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of pyrimidine derivatives, including this compound, evaluated their effects on carrageenan-induced paw edema in rats. The results indicated significant reductions in edema compared to control groups, suggesting effective anti-inflammatory properties.

Case Study 2: Anticancer Activity

In a recent evaluation of various pyrimidine derivatives against cancer cell lines (A549 and Caco-2), this compound exhibited lower IC50 values, indicating higher cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or halogenation of pyrimidine precursors. For example, chlorination of 6-(trifluoromethyl)pyrimidine-4-carbonitrile using phosphoryl chloride (POCl₃) under reflux conditions (70–90°C) for 4–6 hours achieves high yields . Optimization of reaction stoichiometry (e.g., 1:3 molar ratio of precursor to POCl₃) and post-reaction neutralization with aqueous NaHCO₃ are critical to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. What safety precautions are essential during handling?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound’s toxicity profile suggests risks of inhalation and skin irritation. Waste must be segregated and treated by certified waste management services to avoid environmental contamination. Safety protocols align with H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and P264+P280+P305+P351+P338 guidelines .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ resolves signals for the pyrimidine ring (δ 8.5–9.0 ppm for aromatic protons) and trifluoromethyl group (δ 120–125 ppm for ¹⁹F) .

- X-ray Crystallography : Use SHELX programs for structure refinement. Data collection at 100K with Mo-Kα radiation (λ = 0.71073 Å) and ORTEP-3 for graphical representation ensure accurate bond-length and angle measurements .

Advanced Research Questions

Q. How does the compound’s reactivity vary in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The chloro and cyano groups act as leaving sites for palladium-catalyzed couplings. For Suzuki reactions, use Pd(PPh₃)₄ (5 mol%), aryl boronic acids (1.2 eq), and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours. Monitor regioselectivity via LCMS (e.g., m/z 295 [M+H]+ for aryl-substituted derivatives) . Competing side reactions (e.g., cyano hydrolysis) require inert atmospheres and anhydrous solvents.

Q. What strategies resolve contradictions in antimicrobial activity data across studies?

- Methodological Answer : Discrepancies in MIC values may arise from strain-specific resistance or assay conditions. Standardize testing using CLSI guidelines:

- Broth Microdilution : 96-well plates with Mueller-Hinton broth, 10⁵ CFU/mL inoculum, 24-hour incubation.

- Molecular Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., DNA gyrase). Compare binding affinities (±0.5 kcal/mol precision) to explain activity variations .

Q. How can computational modeling predict metabolic stability of derivatives?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to assess electron-withdrawing effects of the trifluoromethyl group on cytochrome P450 interactions. ADMET predictors (e.g., SwissADME) quantify metabolic pathways, highlighting susceptibility to oxidative degradation. Validate with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .

Q. What crystallographic challenges arise during polymorphism studies?

- Methodological Answer : Twinning and low-resolution data complicate structure determination. Use SHELXD for initial phase solutions and SHELXL for refinement. For high-throughput screening, employ synchrotron radiation (λ = 0.6889 Å) to enhance data quality. Address thermal motion artifacts with TLS parameterization .

Q. How does solvent polarity affect the compound’s stability during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.